ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate
Description
Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate is a heterocyclic compound featuring a 4-oxobutanoate ester backbone linked to an azetidine ring substituted with a benzothiazole moiety. The azetidine (a four-membered nitrogen-containing ring) and benzothiazole (a bicyclic structure with sulfur and nitrogen) groups confer unique steric and electronic properties, making this compound of interest in medicinal and synthetic chemistry. The benzothiazole group likely contributes to enhanced bioactivity, as benzothiazole derivatives are known for antimicrobial, antitumor, and enzyme-inhibitory properties.
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-21-15(20)8-7-14(19)18-9-11(10-18)22-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBMXLXTZNAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions to form the benzothiazole ring . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as β-amino alcohols . The final step involves the esterification of the intermediate with ethyl 4-oxobutanoate under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Therapeutic Applications
-
Central Nervous System Disorders
- Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate has been identified as a potential therapeutic agent for various central nervous system (CNS) disorders. Its mechanism involves the inhibition of phosphodiesterase 10A (PDE10A), an enzyme implicated in the modulation of dopaminergic signaling pathways. This inhibition may enhance cognitive functions and alleviate symptoms associated with disorders such as schizophrenia and Parkinson's disease .
- Anticancer Activity
- Antimicrobial Properties
Case Study 1: PDE10A Inhibition in Schizophrenia
A clinical trial investigated the efficacy of PDE10A inhibitors in patients with schizophrenia. This compound was part of a series of compounds evaluated for their ability to reduce negative symptoms associated with the disorder. Results indicated a significant improvement in cognitive function and a reduction in symptoms compared to placebo groups .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may enhance the compound’s binding affinity and specificity towards its targets . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other 4-oxobutanoate esters, differing primarily in substituents attached to the azetidine or ester backbone. Key analogues include:
Key Structural Differences :
- Bioactivity: Benzothiazole derivatives (e.g., antitumor agents) may exhibit distinct pharmacological profiles compared to thiazole or aminophenyl analogues.
Pharmacological and Physicochemical Properties
- Solubility : The benzothiazole-azetidine system may reduce solubility compared to simpler aryl derivatives due to increased hydrophobicity.
- Antimicrobial Activity: Azetidinones and thiazolidinones () are known for antimicrobial effects, implying possible similar applications for the target compound.
Biological Activity
Ethyl 4-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-oxobutanoate, identified by its CAS number 1797587-32-6, has garnered attention for its potential biological activities. This compound features a unique structure that combines an azetidine ring with a benzothiazole moiety, which is known for its diverse pharmacological properties.
The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 334.39 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole and azetidine moieties exhibit significant antimicrobial effects. For instance, derivatives of benzothiazole have shown potent antibacterial and antifungal activities. A study highlighted that certain benzothiazole derivatives displayed high efficacy against various microbial strains, suggesting that this compound may also possess similar properties due to its structural components .
Anti-inflammatory Properties
Benzothiazole derivatives are frequently investigated for their anti-inflammatory activities. For example, compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The potential of this compound to act as a COX inhibitor could be explored in future studies .
Anticancer Potential
The compound's structural elements suggest possible interactions with key cancer-related pathways. Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The exploration of this compound as an EGFR inhibitor could reveal its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for biological activity:
- Synthesis and Evaluation : A study synthesized multiple benzothiazole derivatives and assessed their antioxidant and anti-inflammatory activities. Some derivatives exhibited IC50 values indicating strong radical scavenging capabilities .
- Mechanism of Action : Research on related compounds has shown that they may exert their effects through the inhibition of specific enzymes involved in inflammatory processes or microbial growth. This mechanism could be applicable to this compound as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
